

The Pharmacokinetics and Pharmacodynamics of JNJ-16241199 (Quisinostat): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JNJ-16241199	
Cat. No.:	B1684146	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-16241199, also known as Quisinostat or JNJ-26481585, is a potent, orally bioavailable, second-generation pan-histone deacetylase (HDAC) inhibitor.[1][2][3] It belongs to the hydroxamic acid class of HDAC inhibitors and has demonstrated broad-spectrum anti-proliferative activity against a wide range of cancer cell lines, including those of lung, colon, breast, prostate, and ovarian origin, at nanomolar concentrations.[4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of **JNJ-16241199**, based on available preclinical and clinical data.

Pharmacodynamics

JNJ-16241199 is a potent inhibitor of class I and II HDAC enzymes, with particularly high potency against HDAC1.[4] Its primary pharmacodynamic effect is the induction of histone hyperacetylation, which leads to the modulation of gene expression, ultimately resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.[5][6][7]

In Vitro Potency

JNJ-16241199 demonstrates potent inhibition of various HDAC isoforms.



HDAC Isoform	IC50 (nM)[8]
HDAC1	0.11 - 0.16
HDAC2	0.33
HDAC4	0.64
HDAC10	0.46
HDAC11	0.37

In Vivo Pharmacodynamic Effects

Preclinical and clinical studies have consistently shown that **JNJ-16241199** induces a sustained increase in the acetylation of histone H3 and H4 in various tissues.

- Preclinical: Once-daily oral administration in mouse xenograft models of human colon carcinoma resulted in continuous histone H3 acetylation and complete tumor growth inhibition.[5][7][9]
- Clinical: In a Phase I study involving patients with advanced solid tumors, increased
 acetylated histone H3 was observed in hair follicles, skin and tumor biopsies, and peripheral
 blood mononuclear cells (PBMCs).[4][6][10] A reduction in the proliferation marker Ki67 was
 also noted in skin and tumor biopsies.[4][6]

Mechanism of Action & Signaling Pathways

JNJ-16241199 exerts its anti-tumor effects through the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Cell Cycle Arrest

JNJ-16241199 induces G0/G1 phase cell cycle arrest, which is primarily mediated through the PI3K/AKT/p21 pathway.[11][12][13] Inhibition of HDACs by **JNJ-16241199** leads to the upregulation of the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin/CDK complexes, thereby halting the cell cycle.[11][12][13]





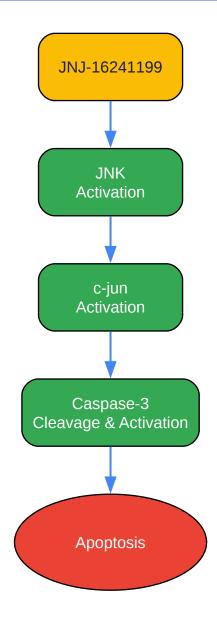
Click to download full resolution via product page

Figure 1: Signaling pathway of **JNJ-16241199**-induced G1 cell cycle arrest.

Apoptosis Induction

The induction of apoptosis by **JNJ-16241199** is mediated through the JNK/c-jun/caspase-3 signaling pathway.[11][12][13] Treatment with **JNJ-16241199** activates JNK and c-jun, leading to the cleavage and activation of caspase-3, a key executioner caspase in the apoptotic cascade.[11][12][13]





Click to download full resolution via product page

Figure 2: Signaling pathway of JNJ-16241199-induced apoptosis.

Pharmacokinetics

JNJ-16241199 is an orally administered drug that is rapidly absorbed.[4][6] Its pharmacokinetic profile has been characterized in both preclinical and clinical settings.

Preclinical Pharmacokinetics

In preclinical studies using mouse models, **JNJ-16241199** was administered via intraperitoneal (i.p.) and oral (p.o.) routes.



Species	Route of Administration	Dose[14][15]
Mouse	Intraperitoneal (i.p.)	2.5 - 10 mg/kg
Mouse	Oral (p.o.)	40 mg/kg

Clinical Pharmacokinetics

A Phase I study in patients with advanced solid tumors evaluated various intermittent dosing schedules. The maximum plasma concentration (Cmax) and area under the plasma concentration-time curve (AUC) of **JNJ-16241199** increased proportionally with the dose.[4][6] [10] Food intake did not have a clinically meaningful effect on drug absorption.[6]



Dosing Schedule	Dose (mg)	Cmax (ng/mL)[6]	Tmax (hr)[6]	AUC0-last (ng.hr/mL) [6]	t1/2 (hr)[6]
Mon, Wed, Fri	6	21.0 (14.6 - 32.7)	2.0 (1.0 - 4.0)	129 (101 - 180)	8.8 (2.4 - 11.7)
Mon, Wed, Fri	8	32.5 (20.9 - 41.2)	2.0 (1.0 - 4.0)	208 (139 - 280)	-
Mon, Wed, Fri	12	43.1 (25.1 - 70.8)	2.0 (1.0 - 6.0)	303 (176 - 491)	-
4 days on/3 days off	8	29.5 (21.2 - 45.4)	2.0 (1.0 - 4.0)	185 (140 - 279)	-
4 days on/3 days off	12	45.9 (28.9 - 69.3)	2.0 (1.0 - 4.0)	316 (209 - 449)	-
Mon and Thurs	19	75.5 (45.7 - 124)	2.0 (1.0 - 4.0)	525 (323 - 820)	-

Data are

presented as

median

(range).

Tmax is the

time to reach

maximum

plasma

concentration

. AUC0-last is

the area

under the

plasma

concentration

-time curve

from time

zero to the

last

measurable



concentration

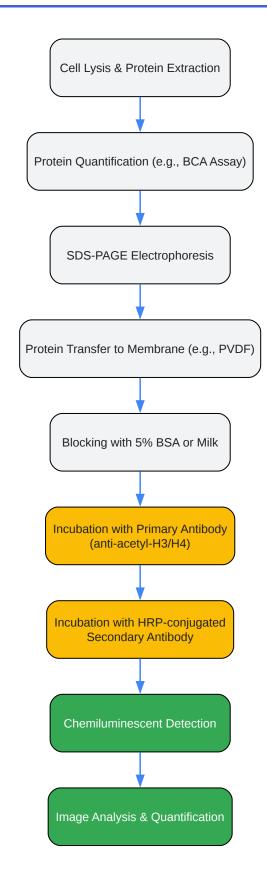
. t1/2 is the terminal half-

life.

Experimental ProtocolsWestern Blot for Histone Acetylation

This protocol is a general guideline for assessing histone H3 and H4 acetylation levels in cell lysates.





Click to download full resolution via product page

Figure 3: General workflow for Western blot analysis of histone acetylation.



- Cell Lysis: Harvest cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay.
- SDS-PAGE: Separate the protein lysates (typically 20-30 μg) on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
 to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated histone H3 or H4 overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., total histone H3 or β-actin).[16][17][18][19]

Cell Cycle Analysis by Propidium Iodide (PI) Staining and Flow Cytometry

This protocol outlines the steps for analyzing cell cycle distribution.[4][8][20][21][22]

- Cell Harvest: Harvest cells and wash them with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping. Cells can be stored at -20°C.
- Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.



- RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and prevent its staining.
- PI Staining: Add a propidium iodide staining solution to the cells and incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
- Data Analysis: Analyze the resulting histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining

This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][23][24][25]

- Cell Harvest: Harvest both adherent and floating cells and wash with cold PBS.
- Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
- Annexin V Staining: Add FITC-conjugated Annexin V to the cell suspension and incubate in the dark at room temperature.
- PI Staining: Add propidium iodide to the cell suspension immediately before analysis.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.
- Data Analysis:
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.



Conclusion

JNJ-16241199 (Quisinostat) is a potent, orally active pan-HDAC inhibitor with a well-defined pharmacodynamic profile characterized by sustained histone acetylation and induction of cell cycle arrest and apoptosis. Its pharmacokinetic properties support intermittent oral dosing. The established signaling pathways and experimental protocols provide a solid foundation for further research and development of this compound as a potential anti-cancer therapeutic.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. selleckchem.com [selleckchem.com]
- 2. Preclinical antileukemia activity of JNJ-26481585, a potent second-generation histone deacetylase inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. JNJ-26481585, a novel "second-generation" oral histone deacetylase inhibitor, shows broad-spectrum preclinical antitumoral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A phase I study of quisinostat (JNJ-26481585), an oral hydroxamate histone deacetylase inhibitor with evidence of target modulation and antitumor activity, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction PMC [pmc.ncbi.nlm.nih.gov]



- 12. The HDAC Inhibitor Quisinostat (JNJ-26481585) Supresses Hepatocellular Carcinoma alone and Synergistically in Combination with Sorafenib by G0/G1 phase arrest and Apoptosis induction PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Initial Testing (Stage 1) of the histone deacetylase inhibitor, quisinostat (JNJ-26481585), by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Methods for the analysis of histone H3 and H4 acetylation in blood PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histone western blot protocol | Abcam [abcam.com]
- 18. Histone Acetylation Western Blots [bio-protocol.org]
- 19. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. medicine.uams.edu [medicine.uams.edu]
- 22. ucl.ac.uk [ucl.ac.uk]
- 23. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 24. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific
 KR [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Pharmacokinetics and Pharmacodynamics of JNJ-16241199 (Quisinostat): A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684146#pharmacokinetics-and-pharmacodynamicsof-jnj-16241199]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com